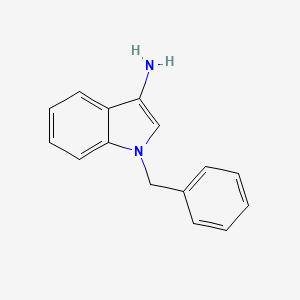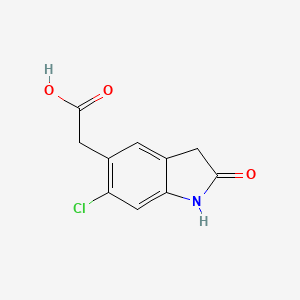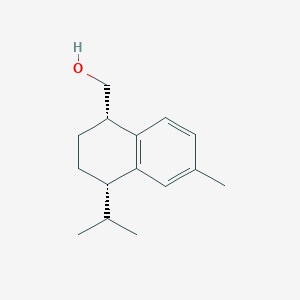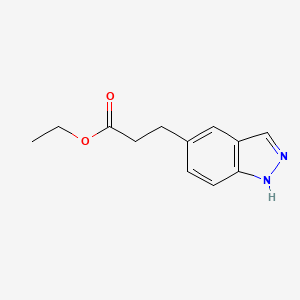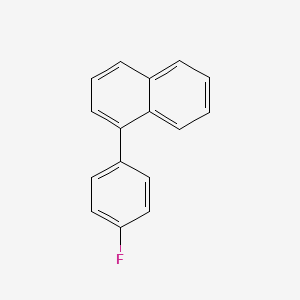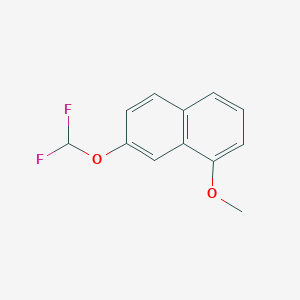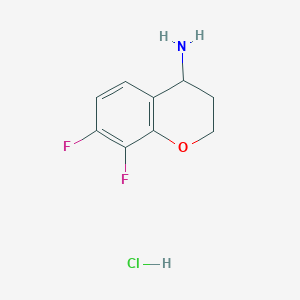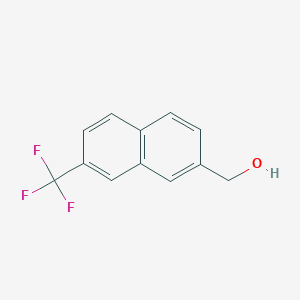![molecular formula C13H26N2O B11883218 [1-(CyclohexYl-Methyl)-1,4-Diazepan-6-Yl]Methanol CAS No. 1158734-79-2](/img/structure/B11883218.png)
[1-(CyclohexYl-Methyl)-1,4-Diazepan-6-Yl]Methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Cyclohexylmethyl)-1,4-diazepan-6-yl)methanol is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This specific compound features a cyclohexylmethyl group attached to the nitrogen atom at the first position and a hydroxymethyl group at the sixth position of the diazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Cyclohexylmethyl)-1,4-diazepan-6-yl)methanol typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the diazepane ring. This can be achieved through the reaction of diamines with dihalides under basic conditions.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via nucleophilic substitution reactions. For example, the diazepane can be reacted with cyclohexylmethyl halides in the presence of a base.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the sixth position. This can be achieved through the reaction of the diazepane with formaldehyde under reductive amination conditions.
Industrial Production Methods: Industrial production methods for (1-(Cyclohexylmethyl)-1,4-diazepan-6-yl)methanol may involve optimized versions of the synthetic routes mentioned above. These methods would focus on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The diazepane ring can undergo substitution reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl halides can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated diazepane derivatives.
Applications De Recherche Scientifique
(1-(Cyclohexylmethyl)-1,4-diazepan-6-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other bioactive compounds makes it a candidate for drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1-(Cyclohexylmethyl)-1,4-diazepan-6-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The hydroxymethyl group and the diazepane ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The cyclohexylmethyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Diazepam: A well-known diazepane derivative used as an anxiolytic and anticonvulsant.
Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amine.
(1-(Cyclohexylmethyl)-1,4-diazepan-6-yl)ethanol: A similar compound with an ethyl group instead of a hydroxymethyl group.
Uniqueness: (1-(Cyclohexylmethyl)-1,4-diazepan-6-yl)methanol is unique due to the presence of both the cyclohexylmethyl group and the hydroxymethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
1158734-79-2 |
|---|---|
Formule moléculaire |
C13H26N2O |
Poids moléculaire |
226.36 g/mol |
Nom IUPAC |
[1-(cyclohexylmethyl)-1,4-diazepan-6-yl]methanol |
InChI |
InChI=1S/C13H26N2O/c16-11-13-8-14-6-7-15(10-13)9-12-4-2-1-3-5-12/h12-14,16H,1-11H2 |
Clé InChI |
ZGTHRRQPCKNVHH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CN2CCNCC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



